molecular formula Na2O6S2 B1216787 Sodium dithionate CAS No. 7631-94-9

Sodium dithionate

Cat. No.: B1216787
CAS No.: 7631-94-9
M. Wt: 206.11 g/mol
InChI Key: CSMWJXBSXGUPGY-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dithionate can be synthesized through several methods:

    Oxidation of Sodium Bisulfite by Manganese Dioxide: [ 2 \text{NaHSO}_3 + \text{MnO}_2 \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + \text{MnO} + \text{H}_2\text{O} ]

    Oxidation of Sodium Sulfite by Silver (I) Cation: [ \text{Na}_2\text{SO}_3 + 2 \text{Ag}^+ + \text{SO}_3^{2-} \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + 2 \text{Ag} ]

    Oxidation of Sodium Thiosulfate with Chlorine: [ 3 \text{Cl}_2 + \text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O} + 6 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + 6 \text{NaCl} + 8 \text{H}_2\text{O} ]

    Treatment of Sodium Thiosulfate with Sodium Hypochlorite Solution: This method involves treating sodium thiosulfate with a sodium hypochlorite solution to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of sodium bisulfite by manganese dioxide or the oxidation of sodium sulfite by silver (I) cation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which sodium dithionate exerts its effects involves the dithionate ion (S₂O₆²⁻), which represents sulfur in an oxidized state relative to elemental sulfur. The dithionate ion can undergo further oxidation to sulfate under strongly oxidizing conditions . The molecular targets and pathways involved in its action are primarily related to its oxidation-reduction properties .

Comparison with Similar Compounds

    Sodium Dithionite (Na₂S₂O₄): A powerful reducing agent with many uses in chemistry and biochemistry.

    Sodium Sulfite (Na₂SO₃): Used as a reducing agent and preservative.

    Sodium Thiosulfate (Na₂S₂O₃): Used in photographic processing and as an antidote to cyanide poisoning.

Uniqueness of Sodium Dithionate: this compound is unique due to its high stability and resistance to oxidation by common oxidizing agents. This makes it valuable in applications where a stable dithionate source is required .

Properties

InChI

InChI=1S/2Na.H2O6S2/c;;1-7(2,3)8(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMWJXBSXGUPGY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14970-71-9 (Parent)
Record name Sodium dithionate
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DSSTOX Substance ID

DTXSID70227181
Record name Sodium dithionate
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Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dihydrate: Colorless solid; [Merck Index] Solid; [MP Biomedicals MSDS]
Record name Sodium dithionate
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CAS No.

7631-94-9
Record name Sodium dithionate
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Record name Sodium dithionate
Source EPA DSSTox
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Record name Sodium dithionate
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Record name SODIUM DITHIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium dithionate
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Sodium dithionate
Reactant of Route 3
Sodium dithionate

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